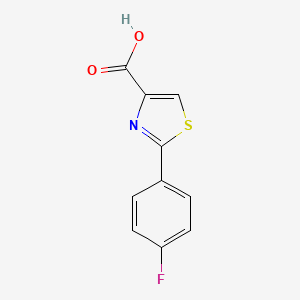

2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic Acid

Description

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZKBCLSODNUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407188 | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863668-07-9 | |

| Record name | 2-(4-Fluorophenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863668-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Thiazole derivatives, in general, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties.

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, inducing different biological effects. For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities.

Analyse Biochimique

Biochemical Properties

2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them depending on the context . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK signaling pathway, leading to alterations in gene expression that can promote or inhibit cell proliferation. Additionally, it can impact cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to active sites of enzymes, leading to inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including liver damage and alterations in blood chemistry. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Activité Biologique

2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has gained attention for its diverse biological activities. Thiazole compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets.

Target Interactions:

- Enzymatic Interactions: The compound has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity depending on the cellular context.

- Cell Signaling Pathways: It influences cell signaling pathways, which can affect gene expression and cellular metabolism.

- Biochemical Pathways: The compound is involved in several metabolic pathways that contribute to its pharmacological effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses good to moderate antimicrobial activity against test microorganisms such as bacteria and fungi.

Table 1: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | Significant |

| Escherichia coli | 6.25 | Moderate |

| Candida albicans | 32-42 | Moderate |

Antitumor Activity

The compound has demonstrated promising anticancer activity in various studies. For instance, it has been evaluated against prostate cancer and melanoma cell lines, showing significant antiproliferative effects .

Table 2: Antitumor Activity

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| Prostate Cancer | 0.124 | Potent |

| Melanoma | 0.4 - 2.2 | Significant |

The mechanism underlying its anticancer effects appears to involve the inhibition of tubulin polymerization, which is crucial for cell division .

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives similar to this compound:

- Antiviral Activity: A study demonstrated that phenylthiazole derivatives could inhibit flavivirus infections by targeting viral proteins . This suggests potential antiviral applications for compounds like this compound.

- Cytotoxicity Studies: In a comprehensive screening using the NCI-60 human tumor cell line panel, thiazole derivatives exhibited varying degrees of cytotoxicity across different cancer types, indicating their potential as broad-spectrum anticancer agents .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study evaluated the compound's effects on human cervical cancer cell lines, showing significant cytotoxicity compared to conventional chemotherapeutics like 5-Fluorouracil . The mechanism of action appears to involve apoptosis induction through the modulation of pro-apoptotic and anti-apoptotic gene expressions .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Studies reveal that it exhibits considerable inhibition against both Gram-positive and Gram-negative bacteria. Its efficacy surpasses that of some reference compounds, suggesting potential as a lead structure for developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to selectively bind to amyloid plaques, making it a candidate for research into Alzheimer's disease therapies . The compound's ability to interact with neurotoxic aggregates positions it as a valuable tool in neurodegenerative disease research.

Material Science Applications

Synthesis of Novel Materials

The compound serves as a precursor in the synthesis of various thiazole derivatives, which are utilized in creating advanced materials with specific electronic properties. For example, thiazole-based polymers have been synthesized for application in organic electronics and photovoltaics . These materials exhibit enhanced charge transport properties due to the thiazole moiety's electron-withdrawing characteristics.

Fluorescent Probes

Due to its unique structure, this compound can be modified to create fluorescent probes for biological imaging. Such probes are essential in tracking cellular processes and understanding disease mechanisms at the molecular level . The fluorescent properties derived from the thiazole ring make these compounds suitable for bioimaging applications.

Environmental Applications

Pollutant Detection and Remediation

The compound's chemical stability and reactivity allow it to be utilized in environmental science for detecting pollutants. Studies have proposed using derivatives of this compound as sensors for environmental monitoring . Moreover, its ability to form complexes with heavy metals suggests potential applications in remediation strategies.

Case Studies

Comparaison Avec Des Composés Similaires

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 223.26 g/mol

- CAS : 845885-82-7 (analogous compound with methyl substituent)

- Key Features: The 4-methylphenyl group introduces hydrophobic interactions, enhancing binding to hydrophobic pockets in target proteins.

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₆ClNO₂S

- Molecular Weight : 239.67 g/mol

- CAS : 845885-82-7

- This compound is commercially available with ≥97% purity and is used in drug discovery .

2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₅F₂NO₂S

- Molecular Weight : 241.21 g/mol

- CAS : 1017452-64-0

- Key Features: Di-ortho-fluorination enhances metabolic stability and steric hindrance, which may reduce off-target interactions. Its larger molecular weight and polarity differentiate it from the mono-fluorinated analog .

Functional Group Modifications on the Thiazole Ring

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

5-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic Acid

- Molecular Formula : C₁₄H₁₀FN₃O₂S

- Molecular Weight : 303.31 g/mol

- CAS : 690-92-6 (related structure)

- This structural variation expands its applicability in targeting mosquito kynurenine formamidase (KFase) .

Key Research Findings and Implications

- Anti-Virulence Activity: Fluorinated and chlorinated thiazole derivatives exhibit strong binding to AgrA, a key regulator in S.

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance target affinity but may reduce solubility. Hydrophobic substituents (e.g., -CH₃) improve interactions with non-polar enzyme pockets .

- Synthetic Utility: These compounds serve as versatile intermediates for derivatization, enabling the development of novel antimicrobials and enzyme inhibitors .

Méthodes De Préparation

Hydrolysis of Methyl Ester Precursors

One of the most documented methods for preparing 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid involves the hydrolysis of its methyl ester derivative, 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate. The process typically proceeds as follows:

Step 1: Saponification

The methyl ester (e.g., 15 g) is dissolved in a mixture of tetrahydrofuran (THF) and methanol. Aqueous sodium hydroxide solution is added, and the reaction mixture is stirred at room temperature for approximately 30 minutes. This step converts the ester into the corresponding carboxylate salt.Step 2: Acidification

After concentration under reduced pressure and dissolution in water, the solution is cooled to 0°C. Concentrated hydrochloric acid is added to acidify the mixture to pH ~3, precipitating the free carboxylic acid.Step 3: Isolation

The precipitate is filtered, washed with water, and dried under vacuum to yield the target acid as a white solid with high purity and yield (e.g., 93%).

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | THF/MeOH (60 mL/20 mL) | Efficient dissolution |

| Base | NaOH aqueous (2.63 g in 60 mL) | Complete saponification |

| Temperature | Room temperature (20°C) | Mild conditions |

| Reaction time | 30 minutes | Rapid conversion |

| Acidification agent | Concentrated HCl (37%) | Precipitation of acid |

| Acidification temp | 0°C | Controlled precipitation |

| Yield | 93% | High yield |

This method is straightforward, scalable, and yields high purity product suitable for further applications.

Multi-Step Synthesis via L-Cysteine Derivatives and Oxidation

An alternative synthetic route starts from inexpensive and readily available L-cysteine hydrochloride and involves condensation, esterification, oxidation, and hydrolysis steps:

Condensation and Esterification:

L-cysteine hydrochloride reacts with formaldehyde and other reagents to form methyl thiazolidine-4-carboxylate derivatives.Oxidation:

The methyl thiazolidine-4-carboxylate is oxidized using manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours. The molar ratios are critical, with MnO₂ used in large excess (20–26 equivalents) to ensure complete oxidation.Hydrolysis:

The methyl thiazole-4-carboxylate obtained is hydrolyzed with 10% sodium hydroxide aqueous solution under reflux for 1 hour, followed by acidification with hydrochloric acid to precipitate the free acid.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Condensation | L-cysteine hydrochloride + formaldehyde | Forms thiazolidine ester |

| Oxidation | MnO₂ (20–26 eq), acetonitrile, 60–80°C, 24–72 h | 80.8% yield of methyl thiazole ester |

| Hydrolysis | 10% NaOH aqueous, reflux 1 h; acidify to pH 3 | Efficient conversion to acid |

This method benefits from using cheap starting materials and avoids complex catalysts, making it industrially attractive despite longer reaction times.

Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Reaction)

For derivatives related to this compound, palladium-catalyzed Suzuki–Miyaura cross-coupling reactions have been employed to introduce the 4-fluorophenyl group onto thiazole rings:

Starting Materials:

2-thiazole bromide and 4-fluorophenylboronic acid derivatives.Catalyst and Conditions:

Palladium catalysts under controlled temperature and solvent conditions facilitate the coupling.Post-Coupling Modifications:

Subsequent hydrazinolysis, methylation, or acylation steps can be performed to obtain various substituted thiazole carboxylic acids.

This method allows for structural diversity and precise substitution patterns but is more complex and costly compared to hydrolysis or oxidation routes.

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Hydrolysis of methyl ester | Methyl ester, NaOH (aq), THF/MeOH, HCl acidification | Simple, high yield, mild conditions | Requires ester precursor | ~93% |

| L-Cysteine route + oxidation | L-cysteine HCl, formaldehyde, MnO₂, acetonitrile, NaOH hydrolysis | Uses cheap raw materials, scalable | Long reaction times, multiple steps | ~80% (oxidation step) |

| Suzuki–Miyaura coupling | 2-thiazole bromide, 4-fluorophenylboronic acid, Pd catalyst | Structural versatility | Expensive catalysts, complex steps | Variable |

The hydrolysis method is widely used for its efficiency and simplicity, producing the acid in high purity suitable for pharmaceutical or material science applications.

The L-cysteine-based method is advantageous for industrial scale due to low-cost starting materials and avoidance of precious metal catalysts, though it requires longer reaction times and careful control of oxidation conditions.

Palladium-catalyzed cross-coupling offers synthetic flexibility for analog development but is less common for bulk preparation due to cost and complexity.

Reaction temperatures are generally mild to moderate (0–80°C), balancing reaction rate and product stability.

Acidification steps are critical for isolating the free acid and require careful pH control to maximize yield and purity.

The preparation of this compound is effectively achieved through hydrolysis of methyl ester precursors or via multi-step synthesis starting from L-cysteine derivatives involving oxidation and hydrolysis. For specialized derivatives, palladium-catalyzed cross-coupling methods provide synthetic versatility. Selection of the method depends on scale, cost, and desired product purity, with hydrolysis of methyl esters being the most straightforward and high-yielding approach.

Q & A

Q. Q1. What are the common synthetic routes for 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic Acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving substituted thioamides and α-haloketones. For example:

Condensation : React 4-fluorophenyl thioamide with α-bromo-α-ketocarboxylic acid derivatives under reflux in ethanol .

Cyclization : Use microwave-assisted synthesis to reduce reaction time (e.g., 15 min at 150°C) while maintaining yields >70% .

Purification : Recrystallization from ethanol/water mixtures improves purity to >95% .

Q. Key Variables :

Q. Q2. How is the crystal structure of this compound determined, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated DMSO/water solution.

Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution and refinement due to its robustness in handling thiazole ring distortions and fluorine substituents .

Q. Structural Insights :

- Torsion Angles : The fluorophenyl and thiazole rings exhibit a dihedral angle of 12.5°, indicating moderate conjugation .

- Hydrogen Bonding : Carboxylic acid groups form dimeric interactions (O···H distance: 1.82 Å), critical for stability .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

Purity Validation : Use HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to confirm >98% purity .

Assay Standardization :

Q. Data Comparison Table :

| Study | Purity (%) | Assay Type | Activity (IC₅₀/µM) | Notes |

|---|---|---|---|---|

| A | 95 | MMP-9 | 1.2 ± 0.3 | Fluorophenyl enhances selectivity |

| B | 98 | MIC | 8–32 | Strain-dependent variability |

Q. Q4. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

Co-Solvent Systems : Use PEG-400/water (1:1 v/v) to achieve solubility >5 mg/mL .

Salt Formation : React with sodium bicarbonate to form a water-soluble carboxylate salt (pH 7.4 stability: >24 hrs) .

Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm; entrapment efficiency: 85%) for sustained release .

Q. Solubility Data :

| Formulation | Solubility (mg/mL) | Bioavailability (Rat) |

|---|---|---|

| Free Acid | 0.3 | <5% |

| Sodium Salt | 12.4 | 22% |

| PLGA Nanoparticles | 5.8 (sustained) | 48% |

Q. Q5. How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The fluorine substituent acts as a meta-directing group, altering regioselectivity:

Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄. Fluorine’s electron-withdrawing effect reduces reactivity at the ortho position (yield: 60% vs. 85% for non-fluorinated analogs) .

DFT Calculations : HOMO-LUMO gaps (4.2 eV) indicate lower electrophilicity compared to chlorophenyl analogs (3.9 eV), slowing nucleophilic attacks .

Q. Reactivity Comparison :

| Substituent | Suzuki Coupling Yield (%) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 4-Fluoro | 60 | 4.2 |

| 4-Chloro | 75 | 3.9 |

| Phenyl | 85 | 4.5 |

Q. Q6. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

Methodological Answer:

Forced Degradation : Expose to 40°C/75% RH for 4 weeks.

LC-HRMS : Identify major degradants (e.g., decarboxylated thiazole at m/z 208.03 ).

NMR : Confirm structural changes (e.g., loss of carboxylic proton at δ 12.3 ppm in DMSO-d₆ ).

Q. Degradation Profile :

| Condition | Major Degradant | Relative Abundance (%) |

|---|---|---|

| Acidic (HCl) | Thiazole-4-carboxylic acid | 15 |

| Oxidative (H₂O₂) | Sulfoxide derivative | 28 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.